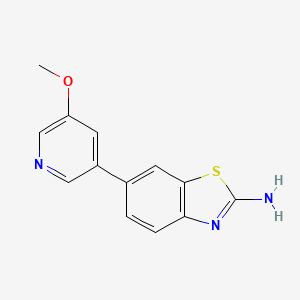
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C₁₃H₁₁N₃OS and a molecular weight of 257.31 g/mol This compound is known for its unique structure, which combines a methoxypyridine moiety with a benzothiazole core
Preparation Methods
The synthesis of 6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with 2-aminobenzenethiol under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the benzothiazole ring. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amine derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amine derivatives.
Scientific Research Applications
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent.
Material Science: The unique structure of this compound makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest at the G2 phase, ultimately resulting in cell death . This mechanism is similar to that of other topoisomerase inhibitors used in cancer therapy.
Comparison with Similar Compounds
6-(5-Methoxypyridin-3-yl)-1,3-benzothiazol-2-amine can be compared with other benzothiazole derivatives, such as:
6-Chlorobenzo[d]thiazol-2-amine: This compound has similar structural features but differs in its substituent groups, leading to different chemical properties and biological activities.
2-Aminobenzothiazole: A simpler benzothiazole derivative that serves as a building block for more complex compounds.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown potent antitumor activities and are structurally related to this compound.
The uniqueness of this compound lies in its specific combination of a methoxypyridine moiety with a benzothiazole core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11N3OS |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
6-(5-methoxypyridin-3-yl)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C13H11N3OS/c1-17-10-4-9(6-15-7-10)8-2-3-11-12(5-8)18-13(14)16-11/h2-7H,1H3,(H2,14,16) |
InChI Key |
BVODAWMMRGDBMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CC3=C(C=C2)N=C(S3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


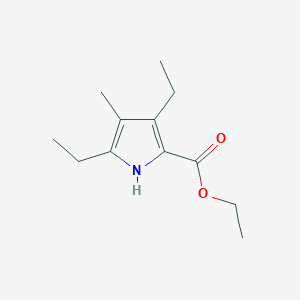
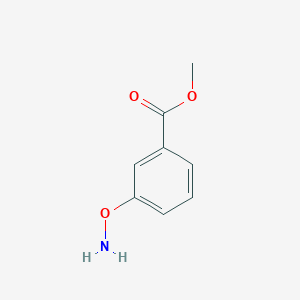
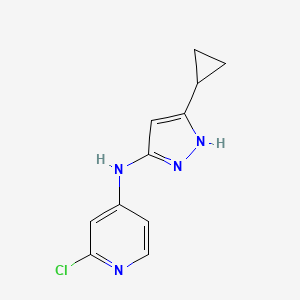
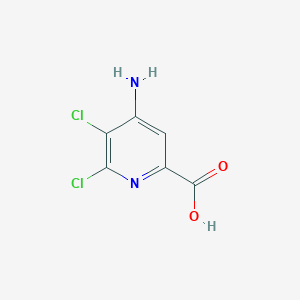
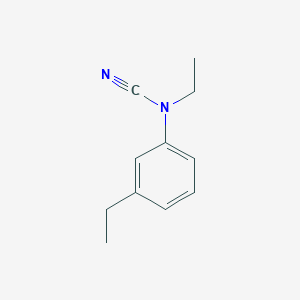
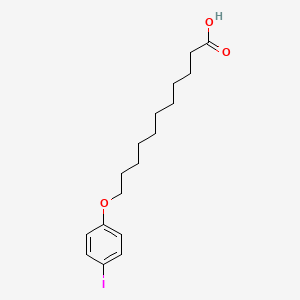
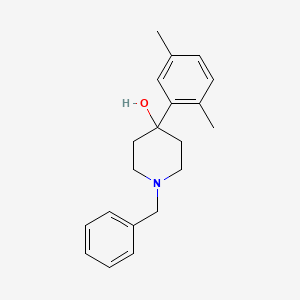
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]pyridin-2-amine](/img/structure/B8531166.png)
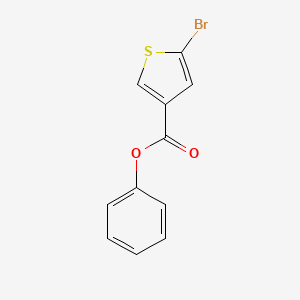
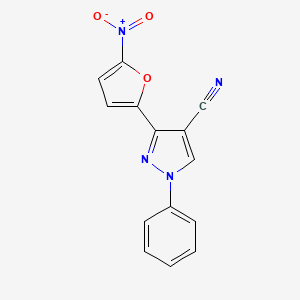
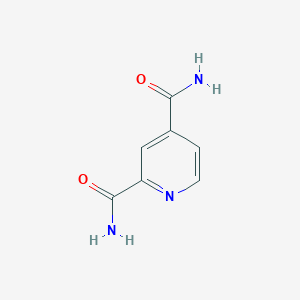

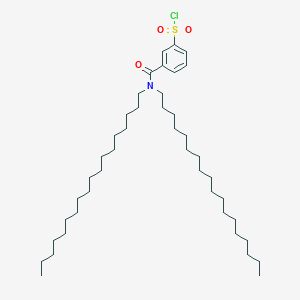
![7-(2-Bromophenyl)-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8531217.png)
